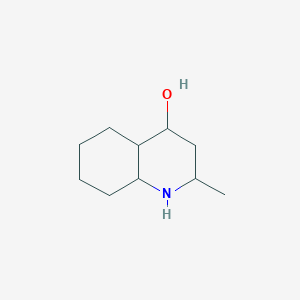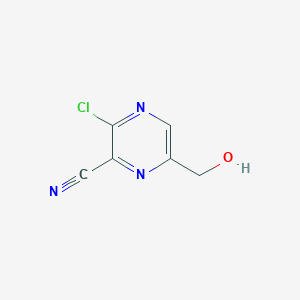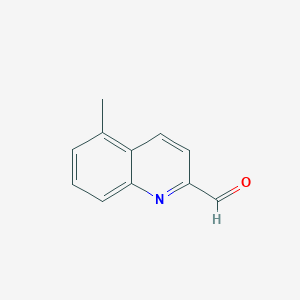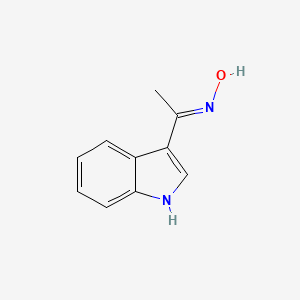
(3-(2-Chloroethyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2-Chloroethyl)phenyl)methanol is an organic compound with the molecular formula C9H11ClO It is a derivative of benzyl alcohol, where the benzene ring is substituted with a 2-chloroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Chloroethyl)phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 3-(2-chloroethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, reagents, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3-(2-Chloroethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in water or ethanol.
Major Products Formed
Oxidation: 3-(2-Chloroethyl)benzaldehyde or 3-(2-Chloroethyl)benzoic acid.
Reduction: 3-(2-Chloroethyl)phenylmethane.
Substitution: 3-(2-Hydroxyethyl)phenylmethanol or 3-(2-Aminoethyl)phenylmethanol.
科学研究应用
(3-(2-Chloroethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-(2-Chloroethyl)phenyl)methanol involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and activity.
相似化合物的比较
Similar Compounds
Benzyl Alcohol: Similar structure but lacks the chloroethyl group.
(3-(2-Bromoethyl)phenyl)methanol: Similar structure with a bromoethyl group instead of chloroethyl.
(3-(2-Hydroxyethyl)phenyl)methanol: Similar structure with a hydroxyethyl group instead of chloroethyl.
Uniqueness
(3-(2-Chloroethyl)phenyl)methanol is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H11ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC 名称 |
[3-(2-chloroethyl)phenyl]methanol |
InChI |
InChI=1S/C9H11ClO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4-5,7H2 |
InChI 键 |
LCEVGGUGULLZEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)CO)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11914444.png)











![(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B11914507.png)

